molecular formula C16H20N4O2 B12740389 1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester CAS No. 84806-91-7

1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester

Cat. No.: B12740389
CAS No.: 84806-91-7
M. Wt: 300.36 g/mol
InChI Key: XXMLYZCMMBRKIU-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring, a benzimidazole moiety, and a propenyl ester group, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester typically involves the following steps:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the piperazine ring: The benzimidazole intermediate is then reacted with piperazine in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the piperazinecarboxylic acid with 2-methyl-2-propenyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to various enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the propenyl ester group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-2-yl)-, 2-methyl-2-propenyl ester
  • 1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-5-yl)-, 2-methyl-2-propenyl ester

Uniqueness

1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-4-yl)-, 2-methyl-2-propenyl ester is unique due to its specific substitution pattern on the benzimidazole ring, which can result in distinct chemical and biological properties compared to its analogs

Properties

CAS No.

84806-91-7

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

2-methylprop-2-enyl 4-(1H-benzimidazol-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H20N4O2/c1-12(2)10-22-16(21)20-8-6-19(7-9-20)14-5-3-4-13-15(14)18-11-17-13/h3-5,11H,1,6-10H2,2H3,(H,17,18)

InChI Key

XXMLYZCMMBRKIU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC(=O)N1CCN(CC1)C2=CC=CC3=C2N=CN3

Origin of Product

United States

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